molecular formula C8H13NO2S B102393 Methyl 6-isothiocyanatohexanoate CAS No. 16424-87-6

Methyl 6-isothiocyanatohexanoate

Cat. No.: B102393
CAS No.: 16424-87-6
M. Wt: 187.26 g/mol
InChI Key: ARBFBXWBDZCPFW-UHFFFAOYSA-N
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Scientific Research Applications

Scientific Research Applications

Methyl 6-isothiocyanatohexanoate has a wide range of applications across various scientific disciplines:

Organic Chemistry

  • Reagent in Synthesis: It serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules.
  • Reactivity: The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for synthesizing derivatives used in pharmaceuticals and agrochemicals.

Biological Research

  • Proteomics: It is employed in proteomics to study protein interactions and functions, particularly through the modification of cysteine residues in proteins.
  • Antioxidant Activity: Research indicates that isothiocyanates exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.

Medical Applications

  • Therapeutic Potential: Investigated for its potential as a precursor in drug development, particularly in designing compounds with anti-inflammatory and anticancer properties.
  • Mechanism of Action: Studies suggest that it may inhibit pathways involved in inflammation, such as the inducible nitric oxide synthase (iNOS) pathway, providing insights into its therapeutic roles .

Case Study 1: Antioxidant Properties

A study demonstrated that this compound exhibits significant antioxidant activity by scavenging free radicals. This property is crucial for developing dietary supplements aimed at reducing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanism

Research published on the compound's effects on RAW264 macrophages showed that it effectively suppresses iNOS expression through inhibition of the Jak2-mediated JNK signaling pathway. This indicates its potential application in treating inflammatory diseases .

Biological Activity

Methyl 6-isothiocyanatohexanoate (6-MSITC) is a bioactive compound primarily derived from Wasabia japonica, commonly known as wasabi. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, antiplatelet, and anticancer effects. This article explores the molecular mechanisms underlying these activities, supported by various studies and findings.

Chemical Structure and Properties

6-MSITC has the chemical formula C8H13NO2SC_8H_{13}NO_2S and features a methylsulfinyl group attached to a hexyl chain. The isothiocyanate group is crucial for its biological activity, allowing it to conjugate with cellular molecules such as reduced glutathione (GSH) and penetrate cell membranes effectively. The unique structure of 6-MSITC influences its reactivity and bioavailability within biological systems .

1. Anti-Inflammatory Effects

Numerous studies have demonstrated that 6-MSITC possesses potent anti-inflammatory properties. It inhibits the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are critical mediators in inflammatory processes. Research indicates that 6-MSITC downregulates inflammatory cytokines such as IL-1β, IL-6, and TNF in macrophages exposed to lipopolysaccharides (LPS) or interferon-gamma (IFN-γ) .

Key Findings:

  • Mechanism of Action: 6-MSITC suppresses multiple signaling pathways, including MAPK pathways (ERK, JNK), which are involved in the activation of transcription factors that regulate inflammatory gene expression .
  • Gene Expression Profiling: In a microarray analysis, 6-MSITC affected a significant percentage of genes associated with inflammatory responses, indicating its broad impact on inflammation .
Inflammatory Cytokines Effect of 6-MSITC
IL-1βDownregulated
IL-6Downregulated
TNFDownregulated

2. Antimicrobial Properties

6-MSITC exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in food preservation and therapeutic settings .

3. Anticancer Activity

Research indicates that 6-MSITC has significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms that involve mitochondrial dysfunction and cell cycle arrest .

Key Findings:

  • Cell Lines Studied: Various cancer cell lines including colorectal and breast cancer cells have shown sensitivity to 6-MSITC treatment.
  • Mechanisms: The compound activates the ERK1/2 pathway and upregulates pro-apoptotic factors while downregulating anti-apoptotic signals .
Cancer Cell Line Effect of 6-MSITC
HCT116Induces apoptosis
MCF7Cell cycle arrest

Case Studies

Recent clinical interventions involving wasabi extracts containing 6-MSITC have suggested improvements in cognitive functions among participants. A study involving healthy adults showed enhanced attention and judgment after consuming wasabi extracts for eight weeks . These findings support the potential neuroprotective effects of 6-MSITC.

Properties

IUPAC Name

methyl 6-isothiocyanatohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-11-8(10)5-3-2-4-6-9-7-12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBFBXWBDZCPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368134
Record name methyl 6-isothiocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16424-87-6
Record name methyl 6-isothiocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-isothiocyanatohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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